N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide is an organic compound that features a bromophenyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoacetophenone and 3-nitrobenzoic acid.
Formation of Intermediate: 4-bromoacetophenone is reacted with ethylamine to form N-[1-(4-bromophenyl)ethyl]amine.
Coupling Reaction: The intermediate is then coupled with 3-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 4-bromoacetophenone derivatives.
Reduction: Formation of N-[1-(4-bromophenyl)ethyl]-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the bromophenyl group can facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
- N-[1-(4-bromophenyl)ethyl]-3-(trifluoromethyl)aniline
- 4-bromophenethyl alcohol
- 4-bromophenylacetonitrile
Comparison:
- N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a bromophenyl group, which can participate in a variety of chemical reactions and interactions.
- N-[1-(4-bromophenyl)ethyl]-3-(trifluoromethyl)aniline has a trifluoromethyl group instead of a nitro group, which can significantly alter its chemical properties and reactivity.
- 4-bromophenethyl alcohol and 4-bromophenylacetonitrile lack the nitrobenzamide moiety, making them less versatile in certain applications.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10(11-5-7-13(16)8-6-11)17-15(19)12-3-2-4-14(9-12)18(20)21/h2-10H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSNYUCKUNQZEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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